N-(3,4-dichlorophenyl)pentanamide

Description

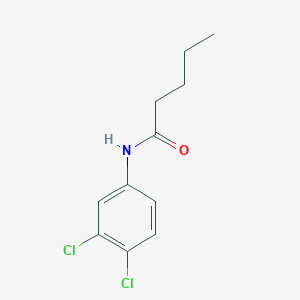

N-(3,4-Dichlorophenyl)pentanamide is an organic compound characterized by a pentanamide backbone (five-carbon chain) linked to a 3,4-dichlorophenyl group. Its molecular formula is C11H12Cl2NO, with chlorine atoms at the 3 and 4 positions of the aromatic ring, which enhance its stability and reactivity compared to non-halogenated analogs.

Properties

Molecular Formula |

C11H13Cl2NO |

|---|---|

Molecular Weight |

246.13 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)pentanamide |

InChI |

InChI=1S/C11H13Cl2NO/c1-2-3-4-11(15)14-8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3,(H,14,15) |

InChI Key |

BMSSRNRFXGWOEZ-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Research Findings

- Chain Length vs. Bioactivity : Studies on excised corn roots demonstrated that herbicidal potency peaks at propanamide (C3) and pentanamide (C5) , with pentanamide showing 85% inhibition of root elongation at 12 µM, outperforming acetamide (C2) and hexanamide (C6) .

- Enzymatic Degradation : this compound derivatives like Karsil are hydrolyzed by fungal acylamidases into 3,4-dichloroaniline and carboxylic acids. However, straight-chain pentanamide degrades faster than branched analogs due to reduced steric hindrance .

- Environmental Impact : The dichlorophenyl group contributes to environmental persistence, but pentanamide’s moderate solubility (compared to propanamide) reduces groundwater contamination risks .

Mechanistic Differences

- Propanamide (Propanil) : Acts as a Photosystem II inhibitor, blocking electron transport and causing oxidative damage in plants .

- Pentanamide : While less studied, its longer chain may facilitate deeper penetration into plant tissues, enhancing disruption of cellular processes like mitosis .

- Karsil : The methyl branch in Karsil slows enzymatic hydrolysis, increasing its soil half-life compared to linear-chain analogs .

Data Tables

Table 1: Comparative Herbicidal Activity of 3,4-Dichloroanilides

| Compound | Root Elongation Inhibition (%)* | Hill Reaction Inhibition** | Environmental Half-Life (Days) |

|---|---|---|---|

| N-(3,4-Dichlorophenyl)acetamide | 45 | Weak | 7–14 |

| N-(3,4-Dichlorophenyl)propanamide | 95 | Strong | 10–21 |

| This compound | 85 | Moderate | 14–28 |

| Karsil (2-methylpentanamide) | 70 | Strong | 30–60 |

At 12 µM concentration ; *Inhibition of photosynthetic electron transport .

Preparation Methods

Acyl Chloride-Mediated Synthesis

The most widely reported method involves reacting 3,4-dichloroaniline with pentanoyl chloride in the presence of a base.

-

Reagents : 3,4-Dichloroaniline (1.0 equiv), pentanoyl chloride (1.2 equiv), triethylamine (1.5 equiv), dichloromethane (DCM).

-

Steps :

-

3,4-Dichloroaniline and triethylamine are dissolved in anhydrous DCM at 0°C.

-

Pentanoyl chloride is added dropwise under nitrogen.

-

The mixture is stirred at 25°C for 12 hours, quenched with water, and extracted with DCM.

-

The organic layer is dried (Na₂SO₄), concentrated, and purified via silica gel chromatography.

-

Yield : 85–92%

Purity : >98% (HPLC).

Mechanistic Insight :

Triethylamine neutralizes HCl generated during the reaction, shifting equilibrium toward amide formation. Steric hindrance from the dichlorophenyl group necessitates prolonged reaction times to ensure complete conversion.

Carbodiimide-Assisted Coupling

Alternative activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling of pentanoic acid with 3,4-dichloroaniline.

-

Reagents : Pentanoic acid (1.1 equiv), 3,4-dichloroaniline (1.0 equiv), EDC (1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv), DMF.

-

Steps :

-

Pentanoic acid, EDC, and HOBt are stirred in DMF at 0°C for 30 minutes.

-

3,4-Dichloroaniline is added, and the mixture is stirred at 25°C for 24 hours.

-

The product is precipitated in ice-water, filtered, and recrystallized from ethanol.

-

Yield : 78–84%

Advantage : Avoids handling corrosive acyl chlorides.

Catalytic Hydroaminocarbonylation

Palladium-Catalyzed Method

A scalable approach utilizes palladium catalysts to couple alkenes with carbon monoxide and amines.

-

Reagents : 4-Pentenoic acid (1.0 equiv), 3,4-dichloroaniline (1.2 equiv), PdI₂ (2 mol%), Xantphos (2.5 mol%), NH₄Cl (2.0 equiv), N-methylpyrrolidone (NMP).

-

Steps :

-

The reaction is conducted in an autoclave under 30 atm CO at 120°C for 4 hours.

-

The crude product is purified via flash chromatography (hexane/ethyl acetate).

-

Yield : 70–76%

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Pressure | 30 atm CO |

| Catalyst | PdI₂/Xantphos |

| Selectivity | >90% |

Mechanism : CO insertion into the Pd-alkene complex generates an acylpalladium intermediate, which reacts with the amine to form the amide.

Acid-Catalyzed Amidation

Sulfuric Acid-Mediated Reaction

Concentrated H₂SO₄ facilitates direct amidation between pentanoic acid and 3,4-dichloroaniline, though side reactions necessitate careful control.

-

Reagents : Pentanoic acid (1.0 equiv), 3,4-dichloroaniline (1.5 equiv), H₂SO₄ (0.7 equiv).

-

Steps :

-

Reactants are mixed at −5°C to 5°C, then heated to 45–50°C for 8 hours.

-

The mixture is quenched in ice-water, extracted with dichloromethane, and dried.

-

Yield : 68–72%

Challenge : Competitive formation of N-acyl sulfonate byproducts reduces yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Acyl Chloride | 85–92 | >98 | Moderate | High |

| Carbodiimide | 78–84 | 95–97 | High | Moderate |

| Hydroaminocarbonylation | 70–76 | 90–95 | High | Low |

| H₂SO₄ Catalysis | 68–72 | 88–92 | Low | Moderate |

Key Observations :

Q & A

Q. What quality control measures ensure reproducibility in synthesizing this compound analogs?

- Protocols :

- Purity Verification : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.

- Batch Consistency : NMR and LC/MS batch-to-batch comparisons to detect synthetic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.